Garcinol sensitizes breast cancer cells to Taxol through the suppression of caspase-3/iPLA2 and NF-κB/Twist1 signaling pathways in a mouse 4T1 breast tumor model
Food & Function Pub Date: 2017-01-10 DOI: 10.1039/C6FO01588C
Abstract
Breast cancer is a significant threat to women's health and has high incidence and mortality. Metastasis in breast cancer patients is a major cause of cancer deaths among women worldwide. Clinical experience suggests that patients with metastatic triple-negative breast cancer (TNBC) relapse quickly and often have chemotherapy resistance. Taxol (paclitaxel) is an effective chemotherapeutic agent for treating metastatic breast cancer, but Taxol at high doses can cause adverse effects and recurrent resistance. Thus, the selection of a synergistic combination therapy is recommended, which is safer and has a more significant response rate than monotherapy. In this study, our strategy is to combine a low dose of Taxol (5 mg kg−1, i.p.) and garcinol (1 mg kg−1, i.g.) to investigate the synergistic antitumor and anti-metastasis effects and to determine the underlying mechanisms of these effects in vivo. For the in vivo study, metastasis-specific mouse mammary carcinoma 4T1 cells were inoculated in Balb/c mice to establish an orthotopic primary tumor and spontaneous metastasis model. Tumor growth and metastases were monitored. The mechanisms of synergistic efficacies were evaluated at different signaling pathways, including proliferation, survival, and epithelial–mesenchymal transition (EMT)-regulated metastatic propensity. We demonstrated that garcinol combined with Taxol significantly increased the therapeutic efficacy when compared with either treatment alone. The synergistic antitumor and anti-metastasis effects were enhanced primarily through the induction of Taxol-stimulated G2/M phase arrest and the inhibition of caspase-3/cytosolic Ca2+-independent phospholipase A2 (iPLA2) and nuclear factor-κB (NF-κB)/Twist-related protein 1 (Twist1) drive downstream events including tumor cell repopulation, survival, inflammation, angiogenesis, invasion, and EMT. Our current findings provide the first experimental evidence that a combination of a low dose of Taxol and garcinol is a promising therapeutic strategy for controlling advanced or metastatic breast cancer. Finally, our results also point to the possible role of NF-κB/Twist1 and caspase-3/iPLA2 signaling pathways as biomarkers to predict the tumor response to treatment.
Recommended Literature
- [1] The dual-function sacrificing template directed formation of MoS2/C hybrid nanotubes enabling highly stable and ultrafast sodium storage†
- [2] Low-temperature heat capacity and pseudorotation in 2-methyltetrahydrofuran†
- [3] Unidirectional water transport on a two-dimensional hydrophilic channel with anisotropic superhydrophobic barriers†
- [4] Production of polyetheretherketone in ionic liquid media
- [5] The structural fate of lipid nanoparticles in the extracellular matrix†
- [6] Enzymatically synthesized poly(amino-co-ester) polyplexes for systemic delivery of pcDNA-miRNA-214 to suppress colorectal cancer liver metastasis†
- [7] A FRET-based ratiometric sensor for mercury ions in water with multi-layered silicananoparticles as the scaffold†
- [8] Large-scale preparation of macro-porous silica microspheres via sol–gel composite particles and a spray drying process†
- [9] Tuning PEG-DA hydrogel properties viasolvent-induced phase separation (SIPS)†
- [10] Superior catalytic performance of Ce1−xBixO2−δ solid solution and Au/Ce1−xBixO2−δ for 5-hydroxymethylfurfural conversion in alkaline aqueous solution†
Journal Name:Food & Function
Research Products
-
CAS no.: 3558-60-9
-
CAS no.: 103-72-0
-
CAS no.: 60-33-3
-
N-(2-Cyanoethyl)-N-methylaniline
CAS no.: 94-34-8
-
Pentaerythritol glycidyl ether
CAS no.: 3126-63-4
-
CAS no.: 91-00-9
-
CAS no.: 394-47-8
-
CAS no.: 3011-34-5